molecular formula C14H18N4S B12556830 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea CAS No. 163565-07-9

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea

Cat. No.: B12556830
CAS No.: 163565-07-9
M. Wt: 274.39 g/mol
InChI Key: QXUWGMKTSYHKJQ-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with phenethyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiourea group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the imidazole ring and the thiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

163565-07-9

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C14H18N4S/c19-14(17-9-7-13-10-15-11-18-13)16-8-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,15,18)(H2,16,17,19)

InChI Key

QXUWGMKTSYHKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CN=CN2

solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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